(3E)-3-{amino[4-(6-chloropyridin-2-yl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3E)-3-{amino[4-(6-chloropyridin-2-yl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile is a useful research compound. Its molecular formula is C16H14ClN7 and its molecular weight is 339.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3E)-3-{amino[4-(6-chloropyridin-2-yl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile (CAS Number: 338794-99-3) is a complex organic molecule notable for its potential biological activities. It features a propene backbone with multiple cyano groups and incorporates a piperazine ring along with a chloropyridine moiety. This structural composition suggests various interactions with biological systems, making it a candidate for pharmacological applications.
Structural Characteristics
The unique combination of functional groups in this compound enhances its reactivity and potential biological interactions. The presence of piperazine and chloropyridine may facilitate specific interactions with biological targets that are not present in simpler analogs.
Biological Activities
Initial studies indicate that compounds with similar structural features can exhibit a range of biological activities. These include:
- Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer cell lines.
- Antimicrobial Properties : The presence of the chloropyridine moiety suggests potential antimicrobial activity.
- Neuroactive Effects : Structural similarities to known neuroactive compounds indicate possible neuropharmacological effects.
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) models can be utilized to predict the biological activity based on structural variations. The following table summarizes some related compounds and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Piperazine + Cyano | Anticancer |
Compound B | Chloropyridine + Amine | Antimicrobial |
Compound C | Cyano + Aromatic Ring | Neuroactive |
Understanding the mechanism of action for this compound is essential for its development as a therapeutic agent. Interaction studies using techniques such as molecular docking and binding affinity assays can elucidate how this compound interacts with specific biological targets.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of similar compounds to determine their biological efficacy. For instance:
- Anticancer Studies : A series of piperazine derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Antimicrobial Testing : Compounds similar to this compound exhibited moderate to good antimicrobial activity against several pathogens.
- Neuropharmacological Assessments : Studies have indicated that derivatives containing the chloropyridine ring can influence neurotransmitter systems, suggesting potential use in treating neurological disorders.
Properties
IUPAC Name |
(3E)-4-amino-4-[4-(6-chloropyridin-2-yl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN7/c17-14-2-1-3-15(22-14)23-4-6-24(7-5-23)16(21)13(11-20)8-12(9-18)10-19/h1-3,8H,4-7,21H2/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKJGFIWGBMTCA-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC=C2)Cl)C(=C(C=C(C#N)C#N)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC(=CC=C2)Cl)/C(=C(\C=C(C#N)C#N)/C#N)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.